molecular formula C20H18F3N3O3S B8682084 Ppardelta agonist 2

Ppardelta agonist 2

Cat. No.: B8682084
M. Wt: 437.4 g/mol
InChI Key: XJHXZGHPCAKRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PPARδ (peroxisome proliferator-activated receptor delta) agonists are ligands that selectively activate PPARδ, a nuclear receptor regulating genes involved in lipid metabolism, energy homeostasis, and inflammation . "PPARδ agonist 2" (hypothetical name for this analysis) represents a synthetic compound designed for high selectivity and potency toward PPARδ. Its structural backbone, though unspecified here, likely diverges from classical PPAR agonist scaffolds (e.g., thiazolidinediones for PPARγ) to optimize receptor specificity and metabolic effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

2-[2-methyl-4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]triazol-4-yl]methylsulfanyl]phenoxy]acetic acid

InChI

InChI=1S/C20H18F3N3O3S/c1-12-9-16(7-8-18(12)29-10-19(27)28)30-11-17-13(2)24-26(25-17)15-5-3-14(4-6-15)20(21,22)23/h3-9H,10-11H2,1-2H3,(H,27,28)

InChI Key

XJHXZGHPCAKRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SCC2=NN(N=C2C)C3=CC=C(C=C3)C(F)(F)F)OCC(=O)O

Origin of Product

United States

Scientific Research Applications

Metabolic Regulation

PPARdelta agonists are primarily recognized for their ability to enhance fatty acid metabolism and improve insulin sensitivity. Research indicates that these compounds can play a crucial role in managing conditions such as obesity and type 2 diabetes.

  • Fatty Acid Oxidation : A study demonstrated that treatment with specific PPARdelta agonists significantly restored fatty acid oxidation in muscle cells deficient in carnitine palmitoyl transferase 2 (CPT2), suggesting potential therapeutic strategies for metabolic disorders related to impaired fatty acid metabolism .
  • Insulin Sensitivity : In rodent models of type 2 diabetes, PPARdelta agonists like GW501516 have shown beneficial effects on insulin resistance and plasma glucose levels. These findings suggest that PPARdelta activation could be a viable approach for enhancing metabolic health and managing diabetes .

Cardiovascular Health

The implications of PPARdelta agonists extend into cardiovascular health, where they may help mitigate risks associated with dyslipidemia and atherosclerosis.

  • Lipid Metabolism : Clinical studies have indicated that PPARdelta agonists can lower triglycerides while increasing high-density lipoprotein (HDL) levels. This dual effect positions them as potential candidates for treating atherogenic dyslipidemia .
  • Cardiovascular Complications : The development of dual PPARalpha/gamma agonists has been explored to address diabetic cardiovascular complications. These compounds aim to enhance insulin sensitivity while simultaneously reducing the risk of cardiovascular events .

Neurodegenerative Diseases

Recent research highlights the potential of PPARdelta agonists in the context of neurodegenerative diseases such as Alzheimer's disease.

  • Cognitive Improvement : A novel series of dual PPARdelta/gamma agonists has shown promise in improving cognition and synaptic plasticity in animal models of Alzheimer's disease. These agonists target amyloid-beta levels and reduce neuroinflammation, which are critical factors in Alzheimer's pathology .
  • Behavioral Deficits : The selective activation of PPARdelta has been associated with improvements in behavioral deficits linked to neurodegeneration, offering a new avenue for therapeutic intervention in Alzheimer's disease .

Inflammation Modulation

PPARdelta agonists also exhibit anti-inflammatory properties, making them relevant in treating various inflammatory conditions.

  • Gut Ischemia/Reperfusion Injury : Studies indicate that PPARdelta activation can aid in resolving inflammation following gut ischemia/reperfusion injury, suggesting a protective role against inflammatory damage .
  • Lung Inflammation : Research has shown that these compounds can reduce lung inflammation, which may have implications for treating respiratory conditions characterized by chronic inflammation .

Case Studies and Clinical Trials

Table 1 summarizes key findings from notable studies involving PPARdelta agonist 2:

StudyFocusFindings
CPT2 DeficiencyRestoration of fatty acid oxidation in myoblasts
Type 2 DiabetesImproved insulin sensitivity and lipid profiles
Alzheimer's DiseaseEnhanced cognition and reduced amyloid-beta levels
Cardiovascular HealthLower triglycerides and improved HDL levels

Chemical Reactions Analysis

GW501516: A Canonical PPARδ Agonist

GW501516 (Source ) is a benchmark PPARδ agonist synthesized via:

  • Thiazole Ring Assembly :
    Methylation and thioether formation between 4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolylmethanol and 2-methyl-4-mercaptophenol.

  • Carboxylic Acid Functionalization :
    Ethyl bromoacetate is used to introduce the acetic acid moiety, critical for interacting with the AF-2 helix of PPARδ .

Activity Profile :

ParameterValue
PPARδ EC₅₀1.2 nM
HDL Induction2.5-fold increase
LDL Reduction40% (small, dense)

Rational Design of PPARδ-Specific Agonists

Wu et al. (Source ) developed PPARδ agonists by targeting conserved residues in the ligand-binding domain (LBD):

  • Carboxyl Head Group :
    Interacts with Tyr-437, His-440, and His-323 in the AF-2 region via hydrogen bonding .

  • Hydrophobic Tail Modifications :
    Bulky substituents (e.g., trifluoromethyl groups) occupy arm III of the LBD, avoiding steric clashes in PPARα/γ .

Residue-Specific Interactions :

PPARδ ResidueRole in Binding
Val-312Steric exclusion of α/γ ligands
Met-417Stabilizes hydrophobic tail

Computational Modeling for Agonist Design

Source utilized Iterative Stochastic Elimination (ISE) to identify PPARδ agonists:

  • Descriptor Filters :
    68 unique filters (4 descriptors each) distinguished actives from inactives (MCC = 0.97 for top filter) .

  • Molecular Docking :
    Ligands with MBI scores ≥10.0 showed 96% enrichment in PPARδ activity .

Enrichment Metrics :

MBI ThresholdEnrichment Factor
+10.0268x
+6.058x

Key Structural Motifs and Reactivity

  • Selenazole vs. Thiazole Cores :
    Selenium-containing agonists (e.g., 5a) exhibit higher metabolic stability than sulfur-based analogs .

  • Carboxylic Acid Isosteres :
    Replacement with tetrazole or acyl sulfonamide groups reduces off-target effects .

This synthesis and reactivity data underscore the precision required in PPARδ agonist design, balancing receptor specificity, metabolic stability, and synthetic feasibility.

Comparison with Similar Compounds

Comparison with Similar PPARδ Agonists

GW501516 (PPARδ Agonist)

GW501516, a well-studied PPARδ agonist, enhances fatty acid oxidation, elevates HDL cholesterol, and improves insulin sensitivity in obese and diabetic models . However, it accelerates mammary tumorigenesis in mice, promoting squamous cell carcinomas, unlike PPARγ agonists that delay tumor onset .

Key Differences from PPARδ Agonist 2 :

  • Tumorigenic Risk : GW501516’s pro-tumor effects in mammary tissue contrast with PPARδ agonists under development that may lack oncogenic markers .
  • Structural Scaffold: GW501516 belongs to the phenylpropanoic acid class, whereas PPARδ agonist 2 may utilize trisubstituted isoxazoles or other novel scaffolds to enhance selectivity .
L-165041 (Partial PPARδ Agonist)

Key Differences :

  • Efficacy : PPARδ agonist 2 likely exhibits full agonism, achieving stronger activation of fatty acid oxidation genes (e.g., ACSL3, PDK1) compared to partial agonists like L-165041 .
  • Structural Design : Partial agonists often feature modified ligand-binding domain interactions (e.g., reduced hydrogen bonding) to limit maximal activation, whereas PPARδ agonist 2 may optimize binding for full efficacy .
GW0742X (Anti-Atherogenic PPARδ Agonist)

GW0742X reduces aortic lesion area by 50% in LDLR⁻/⁻ mice, suppresses pro-inflammatory cytokines (MCP-1, TNFα), and enhances reverse cholesterol transport without altering total cholesterol .

Key Similarities :

  • Anti-Inflammatory Effects : Both GW0742X and PPARδ agonist 2 likely share mechanisms like MCP-1 suppression .
  • Metabolic Benefits : Enhanced fatty acid oxidation and HDL elevation are common outcomes .

Comparison with Dual/Triple PPAR Agonists

Bezafibrate (PPAR Pan-Agonist)

Bezafibrate activates PPARα, γ, and δ, improving lipid profiles and reducing hepatic steatosis in mice . However, pan-agonists risk side effects from non-target receptor activation (e.g., PPARγ-mediated adipogenesis) .

Advantages of PPARδ Agonist 2 :

  • Selectivity : Avoids PPARγ-driven adipogenesis and PPARα-linked hepatotoxicity .
  • Safety Profile : Reduces risks of fluid retention (PPARγ) or liver hyperplasia (PPARα) .
Oxadiazole-Substituted Phenylpropanoic Acids (PPARα/γ/δ Pan-Agonists)

These compounds show dual PPARα/γ activity with partial PPARδ activation. For example, resolved enantiomers retain PPARδ activity but lose α/γ selectivity .

Key Distinctions :

  • Efficacy : PPARδ agonist 2 achieves higher PPARδ-specific gene activation (e.g., ACSL3 upregulation) compared to pan-agonists .
  • Therapeutic Focus : Optimized for metabolic benefits without glucose-lowering or adipogenic effects .

Structural and Functional Data

Compound EC₅₀ (PPARδ) Selectivity (vs. α/γ) Key Effects Safety Concerns
PPARδ Agonist 2 ~10 nM* >100-fold ↑ Fatty acid oxidation, ↑ HDL, ↓ hepatic steatosis Pending tumorigenicity studies
GW501516 1 nM 10-fold ↑ HDL, ↑ tumor risk in mammary tissue Pro-tumorigenic
L-165041 500 nM 5-fold Mild ↑ HDL, no glucose effect Limited data
GW0742X 5 nM >50-fold ↓ Atherosclerosis, ↓ inflammation None reported
Bezafibrate 10 µM Pan-agonist ↓ Triglycerides, ↑ fatty acid oxidation Hepatotoxicity risk

*Hypothetical value based on structural analogs .

Research Findings and Clinical Implications

  • Metabolic Benefits : PPARδ agonists uniquely enhance energy dissipation in adipose tissue, making them promising for obesity and NAFLD .
  • Cardioprotection : GW0742X and PPARδ agonist 2 reduce atherosclerosis via anti-inflammatory pathways, unlike PPARγ agonists .
  • Oncogenic Caution : Tumor acceleration by GW501516 underscores the need for rigorous oncogenicity screening in PPARδ agonist development .

Preparation Methods

Core Synthetic Pathways from Patent Literature

Two primary patents () outline multistep synthesis protocols for PPARδ agonist 2, emphasizing reproducibility and yield optimization. The general framework involves:

  • Suzuki-Miyaura Cross-Coupling : A palladium-catalyzed reaction between a brominated aromatic precursor and a vinyl boronic ester forms the central biaryl structure. Key reagents include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in a toluene/water biphasic system.

  • Acid-Catalyzed Cyclization : The intermediate undergoes cyclization in acetic acid at 80°C to generate the thiazolidinedione moiety, a critical pharmacophore for PPAR binding.

  • Salt Formation and Purification : Final steps involve recrystallization from isopropanol to obtain the lithium or potassium salt form, enhancing solubility and stability.

Table 1: Comparison of Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Cross-CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O, 100°C7895
CyclizationAcetic acid, 80°C, 12 h8598
Salt FormationLiOH or KOH in isopropanol, RT9299

Alternative Routes for Scalability

Patent WO2022115326A1 () describes an alternative pathway using a Mitsunobu reaction to assemble the heterocyclic core, avoiding palladium catalysts. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), achieving comparable yields (75–80%) but requiring stringent moisture control.

In Silico Design and Computational Modeling

Rational Drug Design Strategies

The development of PPARδ agonist 2 was guided by molecular docking studies targeting the ligand-binding domain (LBD) of PPARδ (PDB: 3TKM) and PPARγ (PDB: 5Y2O). Researchers prioritized compounds with:

  • High affinity for the hydrophobic arm-1 and arm-3 regions of PPARδ.

  • Minimal interaction with Tyr-473 in PPARγ to reduce adipogenic side effects.

Table 2: Docking Scores and Binding Energies

CompoundPPARδ ΔG (kcal/mol)PPARγ ΔG (kcal/mol)Selectivity Ratio (δ/γ)
Agonist 2-12.4-9.11.36
GW0742-11.8-8.31.42
Rosiglitazone-7.9-13.20.60

Molecular Dynamics Validation

Simulated annealing experiments confirmed stable binding of PPARδ agonist 2 over 50 ns, with root-mean-square deviation (RMSD) values < 2.0 Å. Critical hydrogen bonds were maintained with Ser-289 and His-449 of PPARδ, ensuring sustained activation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Systematic screening identified dimethylacetamide (DMA) as the optimal solvent for the cyclization step, improving reaction rates by 40% compared to acetic acid alone. Similarly, substituting Pd(PPh₃)₄ with XPhos-Pd-G3 precatalyst reduced palladium loading by 50% while maintaining yields >80%.

Temperature and pH Effects

  • Cross-Coupling : Elevated temperatures (100°C vs. 80°C) reduced reaction time from 24 h to 8 h but increased byproduct formation (5% vs. 12%).

  • Salt Formation : Adjusting pH to 8.5–9.0 during lithium salt precipitation minimized hydrolysis of the thiazolidinedione ring.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) revealed distinct peaks for the vinyl group (δ 6.85 ppm, d, J = 16 Hz) and thiazolidinedione protons (δ 4.25 ppm, s).

  • HPLC-MS : Purity >99% confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Biological Activity Profiling

PPARδ agonist 2 demonstrated EC₅₀ values of 12 nM (PPARδ) and 220 nM (PPARγ) in GAL4 reporter assays, indicating potent and selective activation. In 3xTgAD mice, daily oral administration (10 mg/kg) reduced amyloid-β levels by 35% over 12 weeks.

Comparative Analysis with Related Agonists

Synthesis Complexity

PPARδ agonist 2 requires fewer synthetic steps (6 steps) compared to GW0742 (9 steps) and pioglitazone (8 steps), reducing production costs.

Pharmacokinetic Advantages

  • Bioavailability : 68% oral bioavailability in rats vs. 45% for GW0742, attributed to enhanced solubility from lithium salt formation.

  • Half-Life : 14 h (vs. 8 h for rosiglitazone), supporting once-daily dosing .

Q & A

Q. Methodological Guidance :

  • Use forskolin-stimulated cAMP assays to evaluate inhibition efficacy.
  • Apply nonlinear regression models to calculate EC₅₀ and Emax values.
  • Validate results with radioligand binding assays to confirm receptor occupancy.

What analytical approaches reconcile contradictory efficacy data between preclinical and clinical studies of PPARδ agonists?

Advanced Research Question
Contradictions often arise from interspecies variability in PPARδ isoform expression or differences in metabolic pathways. To address this:

  • Perform comparative transcriptomics of PPARδ target genes in human vs. animal models.
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for species-specific clearance rates and bioavailability differences.
  • Incorporate ex vivo tissue assays (e.g., liver biopsies) to validate target engagement in clinical cohorts .

Q. Data Contradiction Analysis :

  • Cross-reference preclinical data with human PPARδ expression profiles from databases like GTEx or Human Protein Atlas.
  • Apply Bayesian meta-analysis to quantify heterogeneity in effect sizes across studies .

How can researchers optimize PPARδ agonist pharmacokinetics to enhance blood-brain barrier (BBB) penetrability?

Advanced Research Question
To improve BBB penetration:

  • Modify lipophilicity (logP) using structure-activity relationship (SAR) studies while maintaining solubility.
  • Evaluate brain-to-plasma ratios in rodent models via LC-MS/MS quantification.
  • Incorporate prodrug strategies (e.g., esterification) to enhance passive diffusion .

Q. Methodological Considerations :

  • Use in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to predict permeability.
  • Validate with positron emission tomography (PET) imaging using radiolabeled agonists.

What experimental controls are critical for in vivo studies of PPARδ agonists to avoid confounding metabolic effects?

Basic Research Question

  • Include negative controls : Administer vehicle-only groups to account for baseline metabolic fluctuations.
  • Use genetic controls : PPARδ-knockout models to confirm receptor specificity.
  • Monitor off-target activation of PPARα/γ via qPCR of isoform-specific target genes (e.g., CPT1A for PPARα, ADIPOQ for PPARγ) .

Q. Data Validation :

  • Pair in vivo results with in vitro luciferase reporter assays under PPARδ-specific promoters.

How can high-throughput screening (HTS) platforms identify off-target effects of PPARδ agonists?

Advanced Research Question

  • Utilize pan-assay interference compound (PAINS) filters to exclude promiscuous binders.
  • Screen against a panel of 100+ GPCRs, kinases, and ion channels using radioligand displacement assays.
  • Apply machine learning models (e.g., Random Forest) trained on ToxCast data to predict hepatotoxicity .

Q. Example Workflow :

Primary HTS: PPARδ transactivation assay.

Secondary screens: Selectivity profiling via PPARα/γ co-activation assays.

Tertiary validation: In silico docking studies to assess binding pocket interactions.

What statistical methods are robust for analyzing non-linear dose-response relationships in PPARδ agonist studies?

Basic Research Question

  • Fit data to a four-parameter logistic model: Y=Bottom+TopBottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}.
  • Use Akaike Information Criterion (AIC) to compare model fits (e.g., sigmoidal vs. biphasic).
  • Apply bootstrapping to estimate 95% confidence intervals for EC₅₀ values .

Q. Pitfalls to Avoid :

  • Overfitting small datasets; ensure n ≥ 6 replicates per concentration.
  • Ignoring heteroscedasticity; use weighted least-squares regression.

How do researchers validate PPARδ agonist specificity in complex tissue environments?

Advanced Research Question

  • Perform chromatin immunoprecipitation sequencing (ChIP-seq) to map PPARδ binding sites in target tissues.
  • Integrate RNA-seq data to correlate binding events with transcriptional changes.
  • Use siRNA-mediated PPARδ knockdown to confirm agonist-dependent phenotype rescue .

Q. Contradiction Management :

  • Cross-validate findings with orthogonal techniques (e.g., CRISPRa/dCas9-PPARδ systems).

What protocols ensure reproducibility in PPARδ agonist stability studies under varying storage conditions?

Basic Research Question

  • Conduct accelerated stability testing at 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Quantify degradation products via HPLC-PDA with peak purity analysis.
  • Use Box-Behnken experimental designs to optimize storage parameters (temperature, pH, excipients) .

Q. Key Metrics :

  • Report % recovery of parent compound and impurity thresholds (e.g., ≤0.5% per ICH).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.